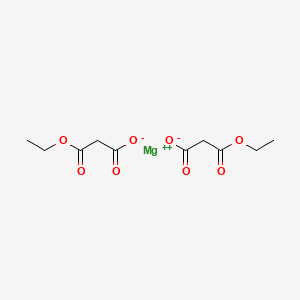

Magnesium 3-ethoxy-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;3-ethoxy-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O4.Mg/c2*1-2-9-5(8)3-4(6)7;/h2*2-3H2,1H3,(H,6,7);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWUPYHFVYOPNV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Magnesium in Organic Chemistry and Synthesis

Magnesium, an alkaline earth metal, plays a pivotal role in organic synthesis, a fact most prominently exemplified by the celebrated Grignard reagents. vulcanchem.comresearchgate.net These organomagnesium halides (R-Mg-X) are powerful nucleophiles, capable of forming new carbon-carbon bonds through reactions with a variety of electrophiles, including carbonyl compounds and epoxides. vulcanchem.comtandfonline.comresearchgate.net The polarity of the carbon-magnesium bond, with its significant ionic character, renders the carbon atom nucleophilic, a fundamental principle that underpins a vast array of synthetic transformations. tandfonline.com

Beyond the classic Grignard reagents, the broader field of organomagnesium chemistry encompasses a range of compounds, including dialkylmagnesium (R₂Mg) species. vulcanchem.com The utility of magnesium extends to mediating various reductive couplings and carboxylation reactions, often offering a more reactive alternative to other metals. google.com The Lewis acidic nature of the magnesium ion is also a key feature, allowing it to activate substrates and influence the stereochemical outcome of reactions.

An Overview of Malonate Chemistry and Its Derivatives

Malonic acid and its esters are cornerstone building blocks in organic synthesis, primarily due to the reactivity of the central methylene (B1212753) (-CH₂-) group. nih.govresearchgate.net This methylene group is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of its protons. Deprotonation of a malonic ester generates a stabilized enolate, a soft nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. organic-chemistry.orgchemicalbook.com

The quintessential application of malonate derivatives is the malonic ester synthesis, a classic method for preparing substituted acetic acids. organic-chemistry.orgchemicalbook.com This sequence typically involves the alkylation of a malonate enolate followed by hydrolysis and decarboxylation. chemicalbook.comnih.gov A significant challenge in traditional malonic ester synthesis can be the production of dialkylated byproducts, which can complicate purification and lower yields. chemicalbook.com

Significance and Research Trajectory of Magnesium 3 Ethoxy 3 Oxopropanoate

Direct Synthetic Routes to this compound

The direct synthesis of this compound typically involves the reaction of a suitable magnesium source with diethyl malonate. This process leads to the formation of the magnesium salt of the ethyl malonate enolate.

Conventional Reaction Conditions for this compound Formation

The formation of this compound is generally achieved through the deprotonation of diethyl malonate using a magnesium alkoxide, such as magnesium ethoxide. This reaction is typically carried out in an anhydrous solvent, like ethanol, to prevent the hydrolysis of the reactants and products. The reaction proceeds via an acid-base mechanism where the ethoxide ion abstracts a proton from the α-carbon of diethyl malonate, which is acidic due to the presence of two adjacent electron-withdrawing ester groups. The resulting enolate is then stabilized by the magnesium cation.

Key reaction parameters include the stoichiometry of the reactants, the choice of solvent, reaction temperature, and reaction time. An excess of the magnesium alkoxide can be used to drive the reaction to completion. The temperature is often maintained at reflux to ensure a sufficient reaction rate, followed by cooling to facilitate the precipitation of the magnesium salt.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Purpose |

| Magnesium Source | Magnesium Ethoxide | Acts as the base for deprotonation. |

| Malonate Source | Diethyl Malonate | The acidic precursor to the enolate. |

| Solvent | Anhydrous Ethanol | Provides a medium for the reaction and prevents hydrolysis. |

| Temperature | Reflux | Increases the rate of reaction. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents side reactions with atmospheric moisture and CO2. |

Design and Preparation of Precursors in this compound Synthesis

The primary precursor for the synthesis of this compound is diethyl malonate. The quality and purity of diethyl malonate are crucial for obtaining a high yield and purity of the final product. Commercially available diethyl malonate is often of sufficient purity, but it may need to be distilled before use to remove any acidic impurities or water.

The magnesium source, typically magnesium ethoxide, can be prepared in situ by reacting magnesium metal turnings with absolute ethanol. This method ensures the formation of a highly reactive and anhydrous magnesium alkoxide. The reaction is initiated by the addition of a small amount of an activator, such as iodine, to etch the passivating oxide layer on the magnesium surface.

Alternative Methodologies for Generating Magnesium Enolates and Malonate Species

Beyond the direct reaction with magnesium alkoxides, other methods can be employed to generate magnesium enolates and related malonate species for use in organic synthesis.

Utilization of Magnesium Enolates in Organic Transformations

Magnesium enolates are valuable nucleophiles in a variety of carbon-carbon bond-forming reactions. acs.orgacs.orgmasterorganicchemistry.comorgosolver.com For instance, the magnesium enolate of a malonate can participate in acylation reactions with acid chlorides. acs.org In a procedure described by Rathke and Cowan, magnesium chloride is used in conjunction with a tertiary amine base to facilitate the acylation of diethyl malonate. acs.org This method highlights the role of magnesium in activating the malonate for subsequent reactions.

Magnesium enolates are also utilized in Michael additions, where they add to α,β-unsaturated carbonyl compounds. acs.org The chelation of the enolate and the electrophile to the magnesium ion can control the stereoselectivity of the addition product.

Metal-mediated Approaches in Ethyl Malonate Chemistry

The chemistry of ethyl malonate is often mediated by various metals to achieve specific transformations. researchgate.net Copper-catalyzed arylation of diethyl malonate is a well-established method for forming α-aryl malonates. wits.ac.zaresearchgate.net These reactions often employ a copper salt, a ligand, and a base to facilitate the cross-coupling of the malonate with an aryl halide. wits.ac.zaresearchgate.net

Palladium-catalyzed reactions also feature prominently in the functionalization of diethyl malonate. These methods allow for the introduction of various substituents at the α-position. While not directly forming a magnesium salt, these metal-mediated approaches represent important alternative strategies for derivatizing the malonate precursor, which could then potentially be converted to a magnesium salt if desired.

Optimization of Synthesis for Academic and Research Scale

Optimizing the synthesis of this compound on a laboratory scale involves the systematic variation of reaction parameters to maximize yield and purity while ensuring operational simplicity and safety.

Key areas for optimization include:

Reactant Purity: Ensuring the use of high-purity, anhydrous reactants and solvents is paramount to prevent side reactions and improve the yield of the desired product.

Stoichiometry: A systematic study of the molar ratio of diethyl malonate to the magnesium base can identify the optimal conditions to ensure complete conversion without the need for a large excess of base, which can complicate purification.

Reaction Time and Temperature: Monitoring the reaction progress over time at different temperatures (e.g., using thin-layer chromatography or NMR spectroscopy on aliquots) can determine the minimum time and optimal temperature required for complete reaction, thus saving energy and minimizing the formation of degradation products.

Purification Method: The choice of purification method is critical. The product often precipitates from the reaction mixture and can be collected by filtration. Washing the precipitate with an anhydrous, non-protic solvent can remove unreacted starting materials and soluble byproducts. The particle size of the precipitate, which can be influenced by the rate of cooling, can affect the efficiency of filtration and washing. For instance, a study on the synthesis of magnesium oxide nanoparticles showed that parameters like stirring time and reactant concentration significantly impact particle size and properties, a principle that can be analogously applied here to control the physical form of the product. researchgate.net

Ligand Coordination Modes in Magnesium Malonate Systems

The primary coordination modes for malonate-type ligands like 3-ethoxy-3-oxopropanoate include:

Monodentate: The ligand coordinates to the magnesium ion through only one of the carboxylate oxygen atoms. This mode is less common for malonate itself but can be observed in certain conditions or with sterically hindered derivatives.

Bidentate Chelating: The two carboxylate oxygen atoms of a single ligand bind to the same magnesium ion, forming a stable six-membered chelate ring. This is a very common and stabilizing coordination mode for malonate ligands.

Bidentate Bridging: The ligand bridges two different magnesium ions. This can occur in several ways, with each carboxylate group binding to a different metal center, or one carboxylate group bridging two metals. This mode leads to the formation of coordination polymers.

The specific coordination mode adopted by 3-ethoxy-3-oxopropanoate will depend on factors such as the solvent, the presence of other ligands, and the stoichiometry of the reaction.

Structural Aspects of this compound Complexes

The structural characteristics of this compound complexes are governed by the coordination preferences of the magnesium ion and the versatile nature of the ligand.

Geometric Arrangements and Coordination Numbers

Magnesium(II) is a hard Lewis acid and typically favors coordination with hard donor atoms like oxygen. In its complexes, magnesium almost invariably exhibits an octahedral coordination geometry, with a coordination number of six. nih.govnih.gov This preference for a six-coordinate, octahedral environment is a defining feature of magnesium coordination chemistry. nih.gov

For a complex of magnesium with 3-ethoxy-3-oxopropanoate, the octahedral coordination sphere around the magnesium ion would be completed by the oxygen atoms from the carboxylate groups of the ligand and, commonly, by water molecules or other solvent molecules. mdpi.com The geometric arrangement will be influenced by the coordination mode of the ligand. For instance, a bidentate chelating ligand will occupy two adjacent coordination sites in the octahedron.

| Property | Typical Value for Mg(II) Complexes |

| Coordination Number | 6 |

| Coordination Geometry | Octahedral |

| Mg-O Bond Lengths | ~2.0 - 2.2 Å |

This table presents typical values for magnesium(II) complexes and are expected to be representative for complexes with 3-ethoxy-3-oxopropanoate.

Chelation Effects and Stability of this compound Complexes

The formation of a chelate ring by the 3-ethoxy-3-oxopropanoate ligand is a significant factor in the stability of its magnesium complexes. The chelate effect refers to the enhanced stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands.

When 3-ethoxy-3-oxopropanoate acts as a bidentate chelating ligand, it forms a six-membered ring with the magnesium ion. This ring structure is entropically favored over the coordination of two separate monodentate ligands. The stability of magnesium malonate complexes has been noted, and it is reasonable to infer that the ethyl ester derivative will form similarly stable chelates. royalholloway.ac.uk The stability of these complexes is a key consideration in their formation and persistence in various chemical environments.

Solution-State Coordination Dynamics and Equilibria

In solution, this compound complexes are not static entities but exist in a dynamic equilibrium. The lability of magnesium(II) complexes is relatively high, meaning that ligands can exchange on and off the metal center on a fast timescale. This dynamic behavior is a hallmark of magnesium coordination chemistry.

The equilibria in solution will involve various species, including the fully solvated magnesium ion, and complexes with one or more 3-ethoxy-3-oxopropanoate ligands. The position of these equilibria will be dependent on several factors:

Concentration: Higher concentrations of the ligand will favor the formation of higher-order complexes.

pH: The pH of the solution will affect the protonation state of the carboxylic acid, thereby influencing its ability to coordinate to the magnesium ion.

Solvent: As discussed, the solvent can compete for coordination sites on the magnesium ion.

Temperature: Temperature can affect the stability constants of the complexes and the rates of ligand exchange.

Understanding these solution-state dynamics is crucial for predicting the behavior of this compound in various applications.

Reaction Mechanisms and Reactivity of Magnesium 3 Ethoxy 3 Oxopropanoate

Role as a Nucleophile: Enolate and Carbanion Chemistry

The nucleophilic character of magnesium 3-ethoxy-3-oxopropanoate is central to its synthetic utility. The presence of the magnesium ion influences the electron distribution within the 3-ethoxy-3-oxopropanoate moiety, leading to the formation of a magnesium enolate. This enolate is a soft nucleophile, with the negative charge delocalized across the oxygen and the α-carbon.

This chelated enolate structure plays a crucial role in the compound's reactivity. The magnesium ion acts as a Lewis acid, coordinating to the carbonyl oxygen atoms. This coordination enhances the acidity of the α-proton, facilitating the formation of the enolate. The resulting magnesium enolate is generally less reactive and more selective than the corresponding alkali metal enolates, such as lithium or sodium enolates. This moderated reactivity allows for more controlled carbon-carbon bond-forming reactions.

The formation of organomagnesium reagents through the reaction of low-valent Mg-Mg species with fluoroalkanes highlights the ability of magnesium to participate in the formation of reactive sp³C-Mg bonds. nih.gov These organomagnesium products can then react with various electrophiles, demonstrating the versatility of magnesium-based reagents in creating new carbon-carbon bonds. nih.gov

Condensation Reactions Involving this compound

This compound is a valuable reagent in condensation reactions, which are a cornerstone of synthetic organic chemistry for constructing larger molecules.

While specific examples detailing the use of this compound in Knoevenagel condensations are not extensively documented in the provided search results, the analogous potassium salt, potassium 3-ethoxy-3-oxopropanoate, is known to participate in such reactions. matrix-fine-chemicals.comoakwoodchemical.com The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, such as a malonic ester derivative, with an aldehyde or ketone. The reaction is typically catalyzed by a weak base.

In this context, the enolate of 3-ethoxy-3-oxopropanoate, stabilized by the magnesium ion, would act as the nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration would lead to the formation of a new carbon-carbon double bond. The Lewis acidity of the magnesium ion could play a role in activating the carbonyl electrophile, thereby facilitating the initial nucleophilic attack.

The application of magnesium-based reagents in carbon-carbon bond formation is a broad and significant area of research. For instance, the electrochemical reduction of anthracenes in the presence of esters and chlorotrimethylsilane (B32843) using magnesium electrodes leads to intermolecular carbon-carbon bond formation followed by intramolecular cyclization. researchgate.net This process highlights the potential for generating reactive magnesium species that can engage in complex bond-forming cascades.

Furthermore, the ability to transform sp³C-F bonds into reactive sp³C-Mg bonds, which can then react with carbon-based electrophiles, represents an important strategy for carbon-carbon bond formation. nih.gov This methodology allows for the coupling of two C-F bonds in a transition-metal-free manner, expanding the toolkit for organic synthesis. nih.gov

Electrophilic Reactivity Profiles

The electrophilic reactivity of this compound itself is limited. The primary role of this compound is to serve as a source of the nucleophilic enolate of ethyl malonate. However, the magnesium cation (Mg²⁺) can act as a Lewis acid. In this capacity, it can coordinate to and activate electrophiles, making them more susceptible to nucleophilic attack. For example, in condensation reactions, the magnesium ion could coordinate to the carbonyl oxygen of an aldehyde or ketone, thereby increasing the partial positive charge on the carbonyl carbon and facilitating the attack by the enolate.

Stereochemical Control in Reactions Mediated by this compound

The stereochemical outcome of reactions involving this compound can be influenced by the presence of the magnesium ion. The formation of a chelated magnesium enolate can impose conformational constraints on the transition state of a reaction, leading to a degree of stereocontrol.

Catalytic Roles and Methodologies Involving Magnesium 3 Ethoxy 3 Oxopropanoate

Magnesium 3-ethoxy-3-oxopropanoate as a Catalyst or Co-catalyst in Organic Transformations

This compound is primarily utilized in reactions where the malonate moiety acts as a nucleophile. The magnesium center plays a crucial role in the formation and stabilization of the active nucleophilic species. Its application is prominent in carbon-carbon bond-forming reactions.

One of the key applications is in the conjugate addition-decarboxylation of enones . In this one-flask procedure, magnesium monoethyl malonate adds to α,β-unsaturated ketones (enones), followed by decarboxylation to yield the final product. This process provides a convenient method for the synthesis of γ-keto esters and related structures.

Furthermore, the principle of using a magnesium salt to mediate malonate reactivity is seen in C-acylation reactions . Diethyl malonate can be effectively C-acylated by acid chlorides in the presence of magnesium chloride and a tertiary amine base like triethylamine. In this system, the magnesium ion coordinates with the malonate, facilitating its deprotonation by the base to form a reactive magnesium enolate intermediate, which then attacks the acid chloride. While other metal chlorides were found to be ineffective, magnesium chloride proved to be essential for the reaction's success. This highlights the specific role of magnesium in activating the malonate substrate.

The following table summarizes representative transformations involving magnesium malonate species.

| Reaction Type | Substrates | Reagent/Catalyst System | Product Type | Ref |

| Conjugate Addition | α,β-Unsaturated Ketones | Magnesium monoethyl malonate | γ-Keto esters | |

| C-Acylation | Diethyl malonate, Acid chlorides | MgCl₂ / Triethylamine | β-Keto esters | |

| Knoevenagel Condensation | Aldehydes, Ethyl cyanoacetate | MgCl₂ / Triethylamine | α,β-Unsaturated cyanoesters |

Enolates and Malonates in Metal-Catalyzed Processes

The reactivity of this compound is best understood within the broader context of metal-catalyzed reactions involving enolates and malonates. Malonates are a class of active methylene (B1212753) compounds whose α-hydrogens are sufficiently acidic to be removed by a base, generating a stabilized enolate anion. This enolate is a versatile nucleophile.

In metal-catalyzed processes, the metal ion, such as Mg²⁺, plays a pivotal role. It functions as a Lewis acid, coordinating to the carbonyl oxygen(s) of the malonate. This coordination increases the acidity of the α-hydrogens, facilitating the formation of the enolate even with weaker bases. The resulting metal enolate is a key reactive intermediate in numerous transformations.

Common reactions involving metal malonate enolates include:

Michael Addition: The nucleophilic addition of the enolate to an α,β-unsaturated carbonyl compound. The use of magnesium enolates in Michael reactions has been documented as a synthetically useful method.

Alkylation: The reaction of the enolate with an alkyl halide to form a new carbon-carbon bond at the α-position.

Acylation: The reaction with an acylating agent, such as an acid chloride, to introduce an acyl group.

Condensation Reactions: Such

Theoretical and Computational Investigations of Magnesium 3 Ethoxy 3 Oxopropanoate

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the geometric and electronic properties of molecules like Magnesium 3-ethoxy-3-oxopropanoate. These studies provide fundamental insights into the compound's stability, reactivity, and spectroscopic characteristics.

Detailed DFT calculations would be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For this compound, a key area of interest is the coordination of the magnesium ion with the two 3-ethoxy-3-oxopropanoate ligands. It is anticipated that the magnesium ion would coordinate with the oxygen atoms of the carboxylate and carbonyl groups of the ligands, likely adopting a tetrahedral or octahedral geometry, with the latter potentially being completed by solvent molecules if present.

The electronic properties of the molecule are critical for understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For a magnesium dicarboxylate complex like this, the HOMO is expected to be localized on the carboxylate ligands, while the LUMO may have significant character on both the magnesium ion and the ligands.

Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, offer deeper insights into the nature of the chemical bonds. QTAIM can characterize the Mg-O bonds, determining their degree of ionic versus covalent character by analyzing the electron density at the bond critical points. NBO analysis provides information on atomic charges and orbital interactions, revealing the extent of charge transfer from the ligands to the magnesium ion.

Hypothetical Data from DFT Calculations:

Below is a hypothetical table of data that could be generated from DFT calculations on this compound.

| Property | Hypothetical Value | Description |

| Mg-O (carboxylate) bond length | 2.05 Å | The distance between the magnesium ion and the oxygen of the carboxylate group. |

| Mg-O (carbonyl) bond length | 2.15 Å | The distance between the magnesium ion and the oxygen of the carbonyl group. |

| O-Mg-O bond angle | 90-109.5° | The angle between the oxygen atoms coordinated to the magnesium ion, indicative of the coordination geometry. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO, indicating chemical stability. |

| Mulliken Charge on Mg | +1.75 e | The partial positive charge on the magnesium ion, suggesting a highly ionic interaction. |

| NBO Charge on Mg | +1.85 e | A more refined calculation of the partial charge on the magnesium ion. |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the identification of transition states. For this compound, this could involve studying its formation, decomposition, or its role as a catalyst or reagent in organic synthesis.

A common application would be to model its use in reactions analogous to the malonic ester synthesis, where the enolate of the malonate ester acts as a nucleophile. Computational studies can map the reaction pathway for the deprotonation of the α-carbon of the ligand, the formation of the magnesium enolate, and its subsequent reaction with an electrophile.

These calculations involve locating the transition state structure for each step of the reaction. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex. The energy of the transition state determines the activation energy barrier for the reaction, which is directly related to the reaction rate. For instance, in a magnesium-catalyzed reaction, the activation barrier might be in the range of 10-25 kcal/mol.

Vibrational frequency analysis is performed to confirm the nature of the stationary points on the potential energy surface. A minimum (reactant, product, or intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Hypothetical Reaction Coordinate Diagram:

The following is a hypothetical reaction coordinate diagram for a reaction involving this compound as a catalyst.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Reactant-Catalyst Complex | -5.0 |

| 3 | Transition State 1 | +15.0 |

| 4 | Intermediate | -10.0 |

| 5 | Transition State 2 | +12.0 |

| 6 | Product-Catalyst Complex | -20.0 |

| 7 | Products + Catalyst | -15.0 |

Modeling Ligand-Metal Interactions and Coordination Environments

Understanding the interaction between the 3-ethoxy-3-oxopropanoate ligands and the central magnesium ion is fundamental to predicting the compound's structure and reactivity. Computational models can provide a detailed picture of these interactions.

The coordination environment of the magnesium ion can be investigated by calculating the binding energies of the ligands. These calculations can help determine the preferred coordination number of the magnesium ion and whether the ligand binds in a monodentate or bidentate fashion. In the case of 3-ethoxy-3-oxopropanoate, it can act as a bidentate ligand, coordinating through both the carboxylate and carbonyl oxygens to form a stable chelate ring.

The nature of the Mg-O bonds can be further analyzed using methods like Atoms in Molecules (AIM). The properties of the electron density at the bond critical point between magnesium and oxygen, such as the electron density itself and its Laplacian, can distinguish between a predominantly ionic (closed-shell) interaction and a more covalent (shared-shell) interaction. For magnesium complexes, these bonds are expected to be highly ionic.

Hypothetical Ligand-Metal Interaction Data:

This table presents hypothetical data that could be obtained from computational modeling of the ligand-metal interactions.

| Parameter | Hypothetical Value | Significance |

| Ligand Binding Energy | -150 kcal/mol | The strength of the interaction between one ligand and the magnesium ion. |

| Mg-O Bond Critical Point Density | 0.045 a.u. | A low value, characteristic of a closed-shell (ionic) interaction. |

| Laplacian of Electron Density at BCP | +0.20 a.u. | A positive value, further confirming the ionic nature of the Mg-O bond. |

| NBO Charge Transfer (Ligand to Mg) | 0.18 e | The amount of electron density donated from the ligand's orbitals to the magnesium ion's orbitals. |

Predictive Simulations for Novel Reactivity and Selectivity

Beyond elucidating the properties of the known compound, computational chemistry can be a powerful predictive tool for discovering novel reactivity and designing new catalysts. For this compound, predictive simulations could explore its potential as a catalyst in various organic transformations.

One approach is to use computational screening to test the catalytic activity of the magnesium complex for a range of reactions. This could involve calculating the activation energies for a library of potential reactions to identify those that are likely to be catalyzed efficiently.

Furthermore, machine learning (ML) models are increasingly being used in chemistry to predict reaction outcomes. By training an ML model on a dataset of known magnesium-catalyzed reactions, it may be possible to predict the yield and selectivity of reactions catalyzed by this compound. These models use molecular descriptors of the reactants and catalyst to make predictions, offering a rapid way to screen for promising new reactions.

For example, a machine learning model could be developed to predict the enantioselectivity of an asymmetric reaction catalyzed by a chiral version of a magnesium malonate complex. The model would be trained on the results of a set of reactions with different substrates and ligands, and could then be used to predict the best ligand for a new substrate to achieve high enantiomeric excess.

These predictive simulations can guide experimental work, saving time and resources by focusing on the most promising avenues for new discoveries.

Advanced Spectroscopic and Analytical Methodologies for Magnesium 3 Ethoxy 3 Oxopropanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of Magnesium 3-ethoxy-3-oxopropanoate in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Detailed research findings from ¹H NMR would be expected to show distinct signals corresponding to the ethoxy group—a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂)—due to spin-spin coupling. A singlet would be anticipated for the central methylene protons (CH₂) of the malonate backbone.

¹³C NMR spectroscopy complements this by identifying all unique carbon environments. researchgate.net Key resonances include those for the carbonyl carbons of the ester and carboxylate groups, the methylene carbons, and the methyl carbon of the ethoxy group. researchgate.net The precise chemical shifts can be influenced by the solvent and the concentration of the sample. sigmaaldrich.com A combination of 1D and 2D NMR experiments, such as HMQC and HMBC, can be used to assign all proton and carbon signals definitively. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 3-ethoxy-3-oxopropanoate Anion Data is estimated based on analogous structures and general principles of NMR spectroscopy.

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| -CH₂- (malonate) | ~3.3 | Singlet | ~45 |

| -O-CH₂ -CH₃ (ethoxy) | ~4.2 | Quartet | ~61 |

| -O-CH₂-CH₃ (ethoxy) | ~1.2 | Triplet | ~14 |

| C =O (ester) | - | - | ~170 |

| C =O (carboxylate) | - | - | ~172 |

Mass Spectrometry Techniques in Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for studying its fragmentation patterns. The molecular formula for the compound is C₁₀H₁₄MgO₈, with a calculated molecular weight of approximately 286.52 g/mol . crysdotllc.com

In a typical mass spectrum, a molecular ion peak (M⁺) may be observed, although it can sometimes be weak or absent for certain compounds. libretexts.org The fragmentation of the 3-ethoxy-3-oxopropanoate ligand would likely proceed through characteristic pathways for esters. Common fragmentation includes the loss of the ethoxy radical (•OCH₂CH₃, mass loss of 45) or the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement if structurally possible. Alpha-cleavage next to the carbonyl groups is also a common fragmentation route. miamioh.edu By monitoring the appearance of the product's molecular ion and the disappearance of reactants' ions, MS can be effectively used to track the progress of the reaction in real time.

Table 2: Predicted Mass Spectrometry Fragments for the 3-ethoxy-3-oxopropanoate Ligand Based on common fragmentation patterns of ethyl esters. libretexts.org

| Fragment Ion | Formula | Mass (m/z) | Origin |

| [M]⁺ | [C₅H₇O₄]⁻ | 131 | Parent ligand ion |

| [M - C₂H₅]⁺ | [C₃H₂O₄]⁻ | 102 | Loss of ethyl group |

| [M - OC₂H₅]⁺ | [C₃H₃O₃]⁺ | 87 | Loss of ethoxy group |

| [COOC₂H₅]⁺ | [C₃H₅O₂]⁺ | 73 | Ethyl carboxylate fragment |

| [C₂H₅O]⁺ | [C₂H₅O]⁺ | 45 | Ethoxy fragment |

X-ray Crystallography for Solid-State Structural Determination

In the crystalline form, the Mg²⁺ ion would act as a coordination center, likely interacting with the oxygen atoms of the carboxylate groups from two separate 3-ethoxy-3-oxopropanoate anions. This could result in a polymeric chain or a more complex network structure. The analysis would reveal the exact nature of the Mg-O bonds and how the ligands are arranged in the crystal lattice, providing definitive stereochemical information.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Coordination Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule and to study the effects of metal coordination. The key vibrational modes for this compound are the carbonyl (C=O) stretching frequencies.

The ethyl ester group will exhibit a characteristic C=O stretch typically in the range of 1730-1750 cm⁻¹. The carboxylate group (-COO⁻) that is coordinated to the magnesium ion will show two distinct stretches: an asymmetric stretch (νₐsym) and a symmetric stretch (νₛym). The positions of these bands are sensitive to the strength and geometry of the Mg-O coordination bond. The difference in frequency between the asymmetric and symmetric stretches can provide insight into the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).

Table 3: Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester C=O | Stretching | 1730 - 1750 |

| Carboxylate C=O | Asymmetric Stretch | 1550 - 1650 |

| Carboxylate C=O | Symmetric Stretch | 1300 - 1420 |

| C-O | Stretching | 1000 - 1300 |

In situ Spectroscopic Methods for Real-time Reaction Observation

Modern process analytical technology utilizes in situ spectroscopic methods, such as attenuated total reflectance-Fourier transform infrared (ATR-FTIR) or Raman spectroscopy, to observe chemical reactions as they occur. nih.gov These techniques allow for real-time monitoring of the formation of this compound.

By inserting a probe directly into the reaction vessel, chemists can continuously collect spectra. This allows for the tracking of reactant consumption and product formation by monitoring the intensity of their characteristic spectral bands. For instance, one could monitor the disappearance of a C-H stretch from a precursor like diethyl malonate and the simultaneous appearance of the distinct carboxylate stretches of the magnesium salt product. nih.gov This real-time data is invaluable for optimizing reaction conditions such as temperature, reagent addition rates, and reaction time to maximize yield and purity. nih.gov

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The traditional synthesis of Magnesium 3-ethoxy-3-oxopropanoate often involves the reaction of diethyl malonate with a magnesium alkoxide. While effective, there is a growing emphasis on developing more sustainable and atom-economical synthetic methods.

Future research in this area is directed towards:

Mechanochemical Synthesis: The use of ball milling and other mechanochemical techniques presents a promising avenue for the solvent-free or low-solvent synthesis of this compound. beilstein-journals.org This approach can reduce waste, energy consumption, and reaction times compared to traditional solution-phase methods.

Biocatalytic Routes: The enzymatic synthesis of related malonate polyesters has demonstrated the potential for using biological catalysts in malonate chemistry. nih.gov Future investigations could explore the use of enzymes for the direct and selective synthesis of this compound from renewable feedstocks, offering a greener alternative to conventional chemical synthesis.

Electrochemical Methods: Electrochemical synthesis offers a powerful tool for generating reactive intermediates under mild conditions. The potential for electrochemical generation of the malonate anion followed by reaction with a magnesium electrode or salt could provide a highly controlled and sustainable route to the target compound.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Mechanochemistry | Reduced solvent usage, lower energy consumption, faster reaction times. beilstein-journals.org | Optimization of milling parameters (frequency, time, ball-to-sample ratio) and scalability. |

| Biocatalysis | Use of renewable feedstocks, high selectivity, mild reaction conditions. nih.gov | Enzyme discovery and engineering for specific malonate ester saponification and salt formation. |

| Electrochemistry | High level of control, avoidance of harsh chemical reagents, potential for continuous production. | Development of suitable electrode materials and optimization of reaction conditions (current density, electrolyte). |

Development of Asymmetric Transformations

The development of chiral magnesium catalysts for asymmetric reactions is a rapidly growing field of research. researchgate.netrsc.org this compound can serve as a key precursor for in-situ generated chiral magnesium enolates or as a component in chiral catalyst systems.

Emerging research is focused on:

Chiral Ligand Design: The synthesis of novel chiral ligands that can coordinate with the magnesium ion in this compound is crucial for inducing high stereoselectivity in reactions such as Michael additions, aldol (B89426) reactions, and alkylations. researchgate.net

Magnesium-Catalyzed Asymmetric Hydroboration and Hydrosilylation: Recent studies have shown the potential of magnesium catalysts in asymmetric hydroboration and hydrosilylation reactions. nih.govresearchgate.netkaust.edu.sanih.gov Future work could explore the use of chiral magnesium complexes derived from or used in conjunction with this compound for the enantioselective reduction of various functional groups.

Cooperative Catalysis: The combination of a chiral magnesium catalyst with another catalytic species (e.g., an organocatalyst or another metal) can lead to enhanced reactivity and stereoselectivity. nih.govresearchgate.net Investigating cooperative catalytic systems involving this compound is a promising area for future exploration.

Integration with Flow Chemistry and High-Throughput Screening

The integration of chemical synthesis with automated technologies such as flow chemistry and high-throughput screening (HTS) is revolutionizing drug discovery and process development.

Future directions for this compound in this context include:

Flow Synthesis of Derivatives: The use of this compound as a nucleophile in continuous flow systems can enable the rapid and efficient synthesis of libraries of β-keto esters and other derivatives. unimi.itresearchgate.net This approach offers advantages in terms of safety, scalability, and process control.

High-Throughput Reaction Optimization: HTS platforms can be employed to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) for reactions involving this compound. scienceintheclassroom.orgrsc.org This allows for the rapid identification of optimal conditions for a desired transformation, accelerating the discovery of new reactions and applications.

| Technology | Application Area | Anticipated Benefits |

|---|---|---|

| Flow Chemistry | Synthesis of β-keto esters and other derivatives. unimi.itresearchgate.net | Improved safety, enhanced reaction control, facile scalability, potential for automation. |

| High-Throughput Screening | Discovery of new reactions and optimization of existing protocols. scienceintheclassroom.orgrsc.org | Rapid identification of optimal reaction conditions, accelerated discovery of novel transformations. |

Advanced Materials Science Applications

The chelating properties of the malonate moiety in this compound suggest its potential use in the development of advanced materials.

Emerging research frontiers include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the carboxylate group to coordinate with metal ions could be exploited to synthesize novel coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Functional Polymers: Malonate-containing polymers have been shown to be effective metal chelators. nih.gov this compound could be used as a monomer or a precursor to monomers for the synthesis of functional polymers with applications in water purification, metal extraction, and as components in biomedical devices. nih.gov

Precursor for Nanomaterials: The controlled thermal decomposition of this compound could be investigated as a route to magnesium oxide (MgO) nanoparticles or other magnesium-containing nanomaterials with tailored properties for applications in catalysis and ceramics. rsc.org

Interdisciplinary Research Frontiers

The unique properties of this compound position it at the interface of several scientific disciplines, opening up new avenues for interdisciplinary research.

Biomedical Applications: Magnesium alloys are being explored for use in biodegradable medical implants. nih.gov The biocompatibility of magnesium and the potential for incorporating the malonate functionality into biopolymers could lead to the development of novel biomaterials with tailored degradation rates and drug-release profiles.

Catalysis for Biomass Conversion: The conversion of renewable biomass into valuable chemicals is a key area of sustainable chemistry. Magnesium-based catalysts have shown promise in reactions such as the ketonization of renewable acids. rsc.org Future research could explore the use of this compound as a catalyst or catalyst precursor in biomass conversion processes.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into the reaction mechanisms of magnesium-catalyzed transformations. nih.govresearchgate.net The application of these tools to study reactions involving this compound can accelerate the design of new catalysts and the prediction of reaction outcomes.

Q & A

Q. What are the optimal synthetic routes for preparing Magnesium 3-ethoxy-3-oxopropanoate with high purity?

this compound is typically synthesized via salt metathesis or direct neutralization. A common method involves reacting ethyl 3-ethoxy-3-oxopropanoate with magnesium hydroxide or oxide under controlled conditions. The reaction is optimized by adjusting stoichiometry, solvent polarity (e.g., ethanol or DMF), and temperature (60–80°C). Purification via recrystallization or column chromatography ensures high purity. Comparative studies with potassium salts (e.g., Potassium 3-ethoxy-3-oxopropanoate) suggest analogous synthetic pathways but require tailored pH control to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm ester groups (δ 1.2–1.4 ppm for ethoxy CH, δ 4.1–4.3 ppm for OCH) and magnesium coordination shifts.

- FT-IR : Peaks at ~1740 cm (C=O stretch) and 1250 cm (C-O ester).

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks ([M] or [M–Mg]) and fragmentation patterns.

- Elemental Analysis : Confirming Mg content (theoretical ~8.5% w/w). Cross-referencing with databases like PubChem ensures structural validation .

Q. What are the common chemical reactions and intermediates derived from this compound in organic synthesis?

The compound serves as a precursor for:

- Knoevenagel Condensation : Reacts with aldehydes to form α,β-unsaturated esters.

- Hydrolysis : Acidic conditions yield 3-ethoxy-3-oxopropanoic acid; basic conditions form malonate derivatives.

- Coordination Chemistry : Magnesium’s Lewis acidity facilitates catalysis in cross-coupling reactions. Intermediates like enolates are critical in asymmetric synthesis .

Advanced Research Questions

Q. What role does this compound play in modulating enzymatic activity, particularly in dehydrogenase systems?

Structural analogs like Potassium 3-ethoxy-3-oxopropanoate act as competitive inhibitors of succinate dehydrogenase (Ki = ~20 nM), disrupting the TCA cycle. Magnesium’s coordination may enhance binding affinity to enzyme active sites or alter redox potentials. In vitro assays using mitochondrial extracts and NADH depletion kinetics are recommended to quantify inhibitory effects .

Q. How do reaction conditions such as solvent polarity and temperature influence the stability and reactivity of this compound in multi-step syntheses?

Stability studies show:

- Polar Aprotic Solvents (DMF, DMSO) : Enhance solubility but risk ligand displacement (e.g., Mg coordinating with DMF).

- Temperature : Decomposition above 100°C via ester pyrolysis. Optimal reactivity is observed at 60–80°C in toluene/THF mixtures.

- Moisture Sensitivity : Hygroscopic nature necessitates anhydrous conditions. Karl Fischer titration monitors residual water (<0.1% w/w) .

Q. What analytical challenges arise when distinguishing this compound from analogous alkali metal salts (e.g., Na+^++, K+^++) in complex mixtures?

Advanced techniques include:

- ICP-OES/MS : Quantifies Mg vs. Na/K with ppm-level sensitivity.

- X-ray Crystallography : Resolves coordination geometry (e.g., octahedral Mg vs. smaller Na).

- Ion Chromatography : Separates ionic species in hydrolyzed mixtures. Comparative TGA profiles (decomposition ~250°C for Mg vs. ~300°C for K) further aid identification .

Q. How does the magnesium ion influence the electrochemical properties of 3-ethoxy-3-oxopropanoate in energy storage applications?

Preliminary studies suggest Mg improves ionic conductivity in non-aqueous electrolytes (e.g., Mg-ion batteries). Cyclic voltammetry reveals reversible redox peaks at −1.2 V (vs. Ag/AgCl), attributed to Mg intercalation. DFT simulations model charge distribution and solvation effects .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.